molecular formula C4H4F3N3 B1289990 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 1227465-50-0

4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No. B1289990
CAS RN: 1227465-50-0
M. Wt: 151.09 g/mol
InChI Key: XEDUWWNYQLJIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This particular derivative includes a trifluoromethyl group, which is known for its electron-withdrawing properties and can significantly influence the chemical behavior of the molecule .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. For instance, 1,2,4-triazoles can be alkylated at N-1 to form 1-alkyl triazoles, which can then be quaternized at N-4 using fluorinated alkyl halides to form triazolium salts . Another approach involves the regioselective synthesis of 5-trifluoromethyl-1,2,3-triazoles via CF3-directed cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides, which is a general method for synthesizing 4-acyl-5-trifluoromethyl-1,2,3-triazoles . Additionally, radical-based routes have been used to create trifluoromethyl-substituted polycyclic 1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques. For example, X-ray diffraction (XRD) can confirm the crystalline structure of synthesized compounds . Density functional theory (DFT) calculations can also be used to optimize the molecular geometry and predict the electronic structure, which can be compared with experimental data to validate the synthesized structure .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. They can undergo tautomerism, as seen in the thiol↔thione tautomerism reaction, which involves a single-proton intramigration . Additionally, triazoles can be used as ligands in metal complexes, which can then be applied in catalytic reactions such as oxidation and transfer hydrogenation . The presence of a trifluoromethyl group can direct cyclization reactions to form specific regioisomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be characterized using a range of techniques. Elemental analyses, FT-IR, MS, TG/DTG, UV–Vis, and NMR spectroscopy can provide detailed information about the compound's composition and structure . The presence of a trifluoromethyl group can influence the compound's reactivity and stability, as well as its potential applications in medicinal chemistry due to its impact on the biological activity of the molecule . Theoretical calculations can predict properties such as nonlinear optical susceptibilities and hyperpolarizability, which are important for materials science applications .

Scientific Research Applications

Synthesis of Poly-substituted and Triazolothiadiazine Derivatives

4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is involved in the synthesis of diverse compounds. It has been used for the syntheses of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives (Zohdi, 1997).

Development of Novel Synthetic Procedures

Novel synthetic procedures have been developed for trifluoromethyl-substituted triazoles, including 3-(trifluoromethyl)-4H-1,2,4-triazole. These compounds were synthesized from readily available materials like trifluoroacethydrazide (Sibgatulin et al., 2010).

Evaluation as Cholinesterase Inhibitors

Triazole derivatives, including 1,2,4-triazole, have been synthesized and evaluated as cholinesterase inhibitors. Such derivatives hold potential as anticholinesterase agents (Mohsen, 2012).

Investigation of Chemical Reactions with Propargyl Bromide

Studies have examined the interaction of 5-trifluoromethyl-containing 1,2,4-triazol-3-thione derivatives with propargyl bromide, revealing insights into the reaction mechanisms and product formation (Holovko-Kamoshenkova et al., 2020).

Antimicrobial Agent Synthesis

Triazole derivatives, including 1,2,4-triazole, have been synthesized and evaluated as novel antimicrobial agents. These compounds have shown significant activity against various microorganisms (Kaplancikli et al., 2008).

Corrosion Inhibition

4H-1,2,4-triazole derivatives have been studied for their efficacy in inhibiting corrosion of metals like mild steel. Their efficiency has been evaluated using various techniques, indicating their potential as corrosion inhibitors (Bentiss et al., 2007).

Safety and Hazards

“4-Methyl-3-(trifluoromethyl)aniline” is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3/c1-10-2-8-9-3(10)4(5,6)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDUWWNYQLJIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227465-50-0
Record name 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.